molecular formula C7H9N5 B12845920 n,7-Dimethyl-7h-purin-6-amine CAS No. 5444-25-7

n,7-Dimethyl-7h-purin-6-amine

Cat. No.: B12845920
CAS No.: 5444-25-7
M. Wt: 163.18 g/mol
InChI Key: ZTMPIMWCRRABKZ-UHFFFAOYSA-N
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Description

N,7-Dimethyl-7H-purin-6-amine, also known as 6-Dimethylaminopurine, is a derivative of purine, a fundamental component of nucleic acids. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 7 of the purine ring. It has a molecular formula of C7H9N5 and a molecular weight of 163.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,7-Dimethyl-7H-purin-6-amine typically involves the methylation of adenine or its derivatives. One common method includes the reaction of adenine with dimethyl sulfate or methyl iodide under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N,7-Dimethyl-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced amine compounds .

Scientific Research Applications

Mechanism of Action

N,7-Dimethyl-7H-purin-6-amine exerts its effects primarily through the inhibition of serine-threonine protein kinases. This inhibition disrupts the phosphorylation of target proteins, leading to alterations in cell signaling pathways and cell cycle regulation. The compound’s molecular targets include various kinases involved in cell division and growth .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual methylation, which enhances its ability to inhibit protein kinases and makes it a valuable tool in biochemical research. Its specific structure allows for selective interactions with molecular targets, distinguishing it from other purine derivatives .

Properties

CAS No.

5444-25-7

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

N,7-dimethylpurin-6-amine

InChI

InChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)11-4-12(5)2/h3-4H,1-2H3,(H,8,9,10)

InChI Key

ZTMPIMWCRRABKZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1N(C=N2)C

Origin of Product

United States

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